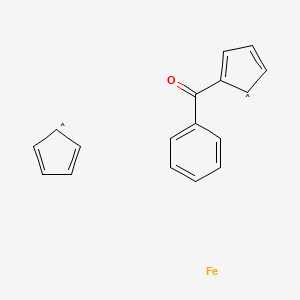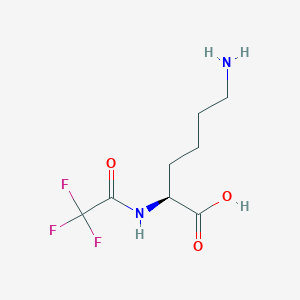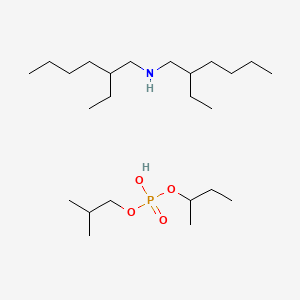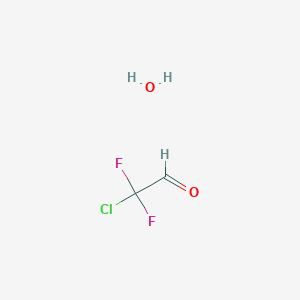
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Méthylsulfonamido)-3-méthoxy-2,4-diméthylphényl)-7-méthoxynaphthalène-2-ol est un composé organique complexe qui présente un noyau naphtalène substitué par divers groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1-(6-(Méthylsulfonamido)-3-méthoxy-2,4-diméthylphényl)-7-méthoxynaphthalène-2-ol implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent :
Formation du noyau naphtalène : Ceci peut être réalisé par des réactions d'alkylation ou d'acylation de Friedel-Crafts.
Introduction de groupes méthoxy : La méthoxylation peut être réalisée en utilisant l'iodure de méthyle et une base telle que le carbonate de potassium.
Formation de sulfonamide : Ceci implique la réaction de l'amine correspondante avec le chlorure de méthanesulfonyle en présence d'une base telle que la triéthylamine.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
1-(6-(Méthylsulfonamido)-3-méthoxy-2,4-diméthylphényl)-7-méthoxynaphthalène-2-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Ceci peut être réalisé en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire au niveau des cycles aromatiques.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénation en utilisant du brome ou du chlore en présence d'un acide de Lewis tel que le chlorure d'aluminium.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire les alcools ou les amines correspondants.
Applications De Recherche Scientifique
1-(6-(Méthylsulfonamido)-3-méthoxy-2,4-diméthylphényl)-7-méthoxynaphthalène-2-ol a plusieurs applications en recherche scientifique :
Chimie médicinale : Il peut être utilisé comme échafaudage pour le développement de nouveaux médicaments, en particulier ceux ciblant le cancer ou les maladies inflammatoires.
Science des matériaux : La structure unique du composé le rend approprié pour une utilisation dans l'électronique organique et la photonique.
Études biologiques : Il peut servir de sonde pour étudier les interactions enzymatiques et les voies cellulaires.
Mécanisme d'action
Le mécanisme d'action de 1-(6-(Méthylsulfonamido)-3-méthoxy-2,4-diméthylphényl)-7-méthoxynaphthalène-2-ol implique son interaction avec des cibles moléculaires spécifiques. Le groupe sulfonamide peut former des liaisons hydrogène avec des macromolécules biologiques, tandis que les groupes méthoxy peuvent participer à des interactions hydrophobes. Ces interactions peuvent moduler l'activité des enzymes et des récepteurs, conduisant à divers effets biologiques.
Mécanisme D'action
The mechanism of action of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Sulfonamides : Des composés comme le sulfaméthoxazole et la sulfadiazine partagent le groupe fonctionnel sulfonamide et présentent des propriétés antibactériennes similaires.
Méthoxy-naphtalènes : Des composés tels que le 1-méthoxy-2-naphtol présentent des caractéristiques structurelles similaires et sont utilisés dans des applications similaires.
Unicité
1-(6-(Méthylsulfonamido)-3-méthoxy-2,4-diméthylphényl)-7-méthoxynaphthalène-2-ol est unique en raison de la combinaison de ses groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique spécifiques. Cela en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C21H23NO5S |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
N-[2-(2-hydroxy-7-methoxynaphthalen-1-yl)-4-methoxy-3,5-dimethylphenyl]methanesulfonamide |
InChI |
InChI=1S/C21H23NO5S/c1-12-10-17(22-28(5,24)25)19(13(2)21(12)27-4)20-16-11-15(26-3)8-6-14(16)7-9-18(20)23/h6-11,22-23H,1-5H3 |
Clé InChI |
DAGFZVZOFOVYQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1OC)C)C2=C(C=CC3=C2C=C(C=C3)OC)O)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)

![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)



![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)





